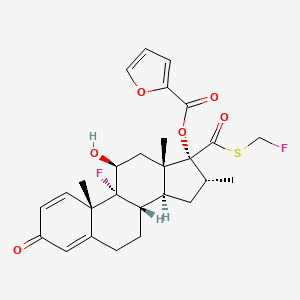6-des-flouro-Fluticasone Furoate
CAS No.:
Cat. No.: VC17978102
Molecular Formula: C27H30F2O6S
Molecular Weight: 520.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H30F2O6S |
|---|---|
| Molecular Weight | 520.6 g/mol |
| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
| Standard InChI | InChI=1S/C27H30F2O6S/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,23(33)36-14-28)35-22(32)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 |
| Standard InChI Key | ZCAATYUQFSQTKA-ZULDAHANSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Des-fluoro-fluticasone furoate (CAS: 397864-58-3) retains the core steroidal framework of fluticasone furoate but lacks the fluorine atom at the 6th position. Its molecular formula is C27H30F2O6S, with a molecular weight of 520.6 g/mol. The IUPAC name delineates its stereochemistry:
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate.
Table 1: Structural Comparison with Fluticasone Furoate
The absence of the 6α-fluorine alters electron distribution and steric interactions, potentially diminishing binding to the glucocorticoid receptor compared to fluticasone furoate .
Synthesis and Structural Analogues
Synthetic Pathways
While explicit synthetic protocols for 6-des-fluoro-fluticasone furoate remain undisclosed, its preparation likely mirrors strategies for related corticosteroids:
-
Steroid Backbone Formation: Construction of the cyclopenta[a]phenanthrene core via cyclization reactions.
-
Functionalization: Sequential introduction of hydroxyl, methyl, and carbonyl groups at positions 11, 10, 13, 16, and 3.
-
Halogenation: Selective fluorination at positions 9 and 17, omitting the 6α-fluorine present in the parent compound .
-
Esterification: Attachment of the furan-2-carboxylate moiety at position 17.
Structural Analogues
Des-fluoromethyl S-methyl fluticasone furoate (CAS: 397864-58-3) exemplifies a related derivative, where a fluoromethyl group is replaced by a methylsulfanyl group. Such modifications highlight the role of fluorine in optimizing receptor binding and tissue retention .
Pharmacodynamic Profile
Glucocorticoid Receptor Affinity
Fluticasone furoate exhibits a glucocorticoid receptor (GR) binding affinity 29.9 times greater than dexamethasone and 1.7 times higher than fluticasone propionate . The 6α-fluorine contributes to this enhanced affinity by stabilizing hydrophobic interactions within the GR ligand-binding domain . Removal of this atom in 6-des-fluoro-fluticasone furoate is predicted to reduce binding potency, as evidenced by analogous compounds showing diminished activity upon defluorination .
Table 2: Predicted Pharmacodynamic Differences
Pharmacokinetic Considerations
Absorption and Distribution
The lipophilicity of fluticasone furoate (logP ≈ 3.8) facilitates rapid nasal mucosal uptake and prolonged tissue retention . Defluorination at position 6 may reduce logP, accelerating systemic absorption but shortening local residence time.
Metabolism and Excretion
Fluticasone furoate undergoes hepatic metabolism via CYP3A4 to inactive metabolites (e.g., GW694301X) . The 6-des-fluoro derivative may exhibit similar metabolic pathways, though structural differences could alter enzyme kinetics.
Future Directions
Research Gaps
-
GR Binding Assays: Quantitative measurements of the derivative’s receptor affinity.
-
Animal Models: Efficacy and safety studies in allergic rhinitis or asthma models.
-
Comparative Pharmacokinetics: Head-to-head trials against fluticasone furoate.
Clinical Development
If preclinical data support tolerability, phase I trials could assess the compound’s safety and bioavailability, paving the way for phase II studies in allergic inflammation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume